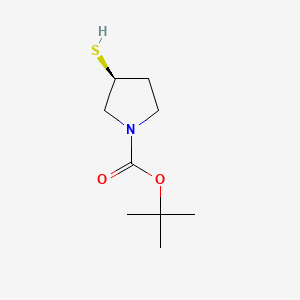

(S)-Tert-butyl 3-mercaptopyrrolidine-1-carboxylate

Description

BenchChem offers high-quality (S)-Tert-butyl 3-mercaptopyrrolidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-Tert-butyl 3-mercaptopyrrolidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl (3S)-3-sulfanylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2S/c1-9(2,3)12-8(11)10-5-4-7(13)6-10/h7,13H,4-6H2,1-3H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZVCJLUVFPPQLX-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H](C1)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20730897 | |

| Record name | tert-Butyl (3S)-3-sulfanylpyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20730897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156371-85-6 | |

| Record name | tert-Butyl (3S)-3-sulfanylpyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20730897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(S)-Tert-butyl 3-mercaptopyrrolidine-1-carboxylate synthesis from L-proline

An In-depth Technical Guide to the Synthesis of (S)-Tert-butyl 3-mercaptopyrrolidine-1-carboxylate from L-proline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a reliable synthetic route for the preparation of (S)-tert-butyl 3-mercaptopyrrolidine-1-carboxylate, a valuable chiral building block in medicinal chemistry, starting from the readily available amino acid L-proline. The synthesis involves a multi-step sequence, including protection, reduction, functional group interconversion via a key Mitsunobu reaction, and final deprotection. This document details the experimental protocols for each step, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and reaction mechanisms.

Synthetic Strategy Overview

The synthesis of (S)-tert-butyl 3-mercaptopyrrolidine-1-carboxylate from L-proline is a multi-step process that leverages common and well-established organic transformations. The overall strategy involves the initial protection of the amine and carboxylic acid functionalities of L-proline, followed by the introduction of a hydroxyl group at the C3 position, which then serves as a precursor for the desired thiol functionality. The key steps are:

-

Boc Protection of L-proline: The secondary amine of L-proline is protected with a tert-butyloxycarbonyl (Boc) group to prevent unwanted side reactions in subsequent steps.

-

Synthesis of (S)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate: This key intermediate can be prepared from N-Boc-L-proline via a multi-step sequence involving oxidation and stereoselective reduction. A more direct and commonly employed laboratory synthesis starts from the commercially available N-Boc-3-pyrrolidinone, which is reduced enantioselectively. For the purpose of this guide, we will focus on the latter, more practical approach.

-

Mitsunobu Reaction for Thioacetate Formation: The hydroxyl group of (S)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate is converted to a thioacetate group with inversion of stereochemistry using thioacetic acid under Mitsunobu conditions. This stereoinversion is crucial for obtaining the desired (S)-enantiomer of the final product from the (R)-hydroxy precursor, or the (R)-enantiomer from the (S)-hydroxy precursor. To obtain the target (S)-thiol, the starting material for this step should be (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate.

-

Hydrolysis of Thioacetate: The final step involves the saponification of the thioacetate group to yield the target thiol, (S)-tert-butyl 3-mercaptopyrrolidine-1-carboxylate.

Caption: Overall synthetic workflow from L-proline.

Experimental Protocols

Step 1: Synthesis of N-Boc-L-proline

This procedure details the protection of the secondary amine of L-proline using di-tert-butyl dicarbonate (Boc)₂O.

Reaction Scheme:

L-proline + (Boc)₂O → N-Boc-L-proline

Methodology:

-

To a stirred solution of L-proline (10.0 g, 86.9 mmol) in a mixture of 1,4-dioxane (100 mL) and water (50 mL), add sodium hydroxide (3.82 g, 95.6 mmol) and stir until all solids dissolve.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate (20.8 g, 95.6 mmol) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Concentrate the reaction mixture in vacuo to remove the 1,4-dioxane.

-

Dilute the remaining aqueous solution with water (100 mL) and wash with diethyl ether (2 x 50 mL) to remove any unreacted (Boc)₂O.

-

Cool the aqueous layer to 0 °C and acidify to pH 2-3 with a cold 1 M aqueous solution of hydrochloric acid.

-

Extract the product with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford N-Boc-L-proline as a white solid.

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Role |

| L-proline | 115.13 | 10.0 g | 86.9 | Starting Material |

| Di-tert-butyl dicarbonate | 218.25 | 20.8 g | 95.6 | Protecting Agent |

| Sodium hydroxide | 40.00 | 3.82 g | 95.6 | Base |

| 1,4-Dioxane | 88.11 | 100 mL | - | Solvent |

| Water | 18.02 | 50 mL | - | Solvent |

| 1 M Hydrochloric acid | 36.46 | As needed | - | Acidification |

| Ethyl acetate | 88.11 | 300 mL | - | Extraction Solvent |

| Diethyl ether | 74.12 | 100 mL | - | Extraction Solvent |

| Brine | - | 50 mL | - | Washing Agent |

| Anhydrous Sodium Sulfate | 142.04 | As needed | - | Drying Agent |

| Product | 215.25 | ~18.0 g | ~83.6 | N-Boc-L-proline |

| Yield | ~96% |

Step 2: Synthesis of (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate

This protocol describes the enantioselective reduction of N-Boc-3-pyrrolidinone to afford the (R)-enantiomer of the corresponding alcohol, which is the required stereoisomer for the subsequent Mitsunobu inversion to the (S)-thiol.

Reaction Scheme:

N-Boc-3-pyrrolidinone + Reducing Agent → (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate

Methodology (using a ketoreductase):

-

Prepare a buffer solution (e.g., 100 mM potassium phosphate buffer, pH 7.0) containing D-glucose (1.5 eq.) and NADP⁺ (0.01 eq.).

-

To this solution, add N-Boc-3-pyrrolidinone (1.0 eq.) and a glucose dehydrogenase (GDH) for cofactor regeneration.

-

Add a ketoreductase (KRED) that selectively produces the (R)-alcohol.

-

Stir the mixture at room temperature (25-30 °C) for 24-48 hours, monitoring the reaction progress by TLC or HPLC.

-

Upon completion, saturate the aqueous phase with sodium chloride and extract the product with ethyl acetate (3 x volume of aqueous phase).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate.

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (relative) | Role |

| N-Boc-3-pyrrolidinone | 185.22 | 1.0 eq. | Starting Material |

| Ketoreductase (R-selective) | - | Catalytic | Biocatalyst |

| Glucose Dehydrogenase | - | Catalytic | Cofactor Regeneration |

| NADP⁺ | 765.37 | 0.01 eq. | Cofactor |

| D-Glucose | 180.16 | 1.5 eq. | Reductant |

| Potassium Phosphate Buffer | - | As needed | Solvent/Buffer |

| Ethyl Acetate | 88.11 | As needed | Extraction Solvent |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | Drying Agent |

| Product | 187.24 | - | (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate |

| Yield | >90% | ||

| Enantiomeric Excess | >99% |

Step 3: Mitsunobu Reaction for Thioacetate Formation

This protocol details the conversion of the (R)-hydroxyl intermediate to the (S)-thioacetate via a Mitsunobu reaction, which proceeds with inversion of stereochemistry.[1]

Reaction Scheme:

(R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate + Thioacetic acid → (S)-tert-butyl 3-(acetylthio)pyrrolidine-1-carboxylate

Caption: Mitsunobu reaction mechanism.

Methodology:

-

To a solution of (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate (1.0 g, 5.34 mmol) and triphenylphosphine (1.68 g, 6.41 mmol) in anhydrous tetrahydrofuran (THF, 20 mL) at 0 °C under a nitrogen atmosphere, add thioacetic acid (0.49 mL, 6.94 mmol).

-

Slowly add diisopropyl azodicarboxylate (DIAD) (1.26 mL, 6.41 mmol) dropwise over 15 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford (S)-tert-butyl 3-(acetylthio)pyrrolidine-1-carboxylate.

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Role |

| (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate | 187.24 | 1.0 g | 5.34 | Starting Material |

| Triphenylphosphine | 262.29 | 1.68 g | 6.41 | Reagent |

| Thioacetic acid | 76.12 | 0.49 mL | 6.94 | Nucleophile |

| Diisopropyl azodicarboxylate (DIAD) | 202.21 | 1.26 mL | 6.41 | Reagent |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | 20 mL | - | Solvent |

| Product | 245.34 | ~1.1 g | ~4.48 | (S)-tert-butyl 3-(acetylthio)pyrrolidine-1-carboxylate |

| Yield | ~84% |

Step 4: Hydrolysis of Thioacetate to Thiol

This final step involves the saponification of the thioacetate to yield the desired mercaptan.

Reaction Scheme:

(S)-tert-butyl 3-(acetylthio)pyrrolidine-1-carboxylate + Base → (S)-tert-butyl 3-mercaptopyrrolidine-1-carboxylate

Methodology:

-

Dissolve (S)-tert-butyl 3-(acetylthio)pyrrolidine-1-carboxylate (1.0 g, 4.07 mmol) in a mixture of methanol (15 mL) and water (5 mL).

-

Cool the solution to 0 °C and add lithium hydroxide monohydrate (0.21 g, 5.00 mmol).

-

Stir the reaction mixture at 0 °C for 2-3 hours, monitoring by TLC.

-

Once the reaction is complete, carefully neutralize the mixture to pH 7 with a cold 1 M aqueous solution of hydrochloric acid.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to give (S)-tert-butyl 3-mercaptopyrrolidine-1-carboxylate.

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Role |

| (S)-tert-butyl 3-(acetylthio)pyrrolidine-1-carboxylate | 245.34 | 1.0 g | 4.07 | Starting Material |

| Lithium hydroxide monohydrate | 41.96 | 0.21 g | 5.00 | Base |

| Methanol | 32.04 | 15 mL | - | Solvent |

| Water | 18.02 | 5 mL | - | Solvent |

| 1 M Hydrochloric acid | 36.46 | As needed | Neutralization | |

| Ethyl acetate | 88.11 | 60 mL | - | Extraction Solvent |

| Brine | - | 15 mL | - | Washing Agent |

| Anhydrous Sodium Sulfate | 142.04 | As needed | Drying Agent | |

| Product | 203.30 | ~0.78 g | ~3.83 | (S)-tert-butyl 3-mercaptopyrrolidine-1-carboxylate |

| Yield | ~94% |

Summary of Quantitative Data

| Step | Product | Starting Material | Yield (%) |

| 1 | N-Boc-L-proline | L-proline | ~96% |

| 2 | (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate | N-Boc-3-pyrrolidinone | >90% |

| 3 | (S)-tert-butyl 3-(acetylthio)pyrrolidine-1-carboxylate | (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate | ~84% |

| 4 | (S)-tert-butyl 3-mercaptopyrrolidine-1-carboxylate | (S)-tert-butyl 3-(acetylthio)pyrrolidine-1-carboxylate | ~94% |

Conclusion

This guide has outlined a robust and efficient synthetic route for the preparation of (S)-tert-butyl 3-mercaptopyrrolidine-1-carboxylate. The presented protocols are based on well-established chemical transformations and offer good to excellent yields for each step. The use of a stereoselective reduction and a Mitsunobu reaction with inversion of configuration are key to controlling the stereochemistry of the final product. This in-depth guide provides researchers and drug development professionals with the necessary information to synthesize this important chiral building block in the laboratory.

References

Spectroscopic Characterization of (S)-Tert-butyl 3-mercaptopyrrolidine-1-carboxylate: A Technical Guide

Disclaimer: Publicly available, comprehensive experimental spectroscopic data for (S)-Tert-butyl 3-mercaptopyrrolidine-1-carboxylate is limited. This guide provides an in-depth overview of the expected spectroscopic characteristics based on the compound's structure and data from analogous molecules. It is intended to support researchers in the identification and characterization of this compound.

Introduction

(S)-Tert-butyl 3-mercaptopyrrolidine-1-carboxylate is a chiral heterocyclic compound of interest in medicinal chemistry and drug development. The presence of a protected amine in the pyrrolidine ring and a reactive thiol group makes it a versatile building block for the synthesis of novel therapeutic agents. Accurate spectroscopic characterization is crucial for confirming its identity, purity, and for subsequent structural elucidation of its derivatives. This technical guide outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound and provides generalized experimental protocols for their acquisition.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for (S)-Tert-butyl 3-mercaptopyrrolidine-1-carboxylate. These predictions are based on the analysis of its functional groups and comparison with structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 3.3 - 3.8 | Multiplet | 3H | H2, H5a |

| ~ 3.0 - 3.3 | Multiplet | 2H | H3, H5b |

| ~ 2.0 - 2.3 | Multiplet | 1H | H4a |

| ~ 1.7 - 2.0 | Multiplet | 1H | H4b |

| ~ 1.5 - 1.7 | Triplet (or broad singlet) | 1H | -SH |

| 1.47 | Singlet | 9H | -C(CH₃)₃ |

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 169 - 171 | C=O (carbamate) |

| ~ 79 - 81 | -C (CH₃)₃ |

| ~ 50 - 55 | C2 |

| ~ 45 - 50 | C5 |

| ~ 35 - 40 | C3 |

| ~ 30 - 35 | C4 |

| 28.5 | -C(C H₃)₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~ 2975 | Medium-Strong | C-H stretch (tert-butyl) |

| ~ 2870 | Medium | C-H stretch (pyrrolidine) |

| ~ 2550 - 2600 | Weak | S-H stretch[1][2][3][4] |

| ~ 1680 - 1700 | Strong | C=O stretch (carbamate) |

| ~ 1390 | Medium | C-N stretch |

| ~ 1160 | Strong | C-O stretch (carbamate) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Ion |

| 204.1 | [M+H]⁺ |

| 148.1 | [M - C₄H₈ + H]⁺ (Loss of isobutylene) |

| 104.1 | [M - Boc + H]⁺ (Loss of the tert-butoxycarbonyl group) |

| 57.1 | [C₄H₉]⁺ (tert-butyl cation) |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument parameters may need to be optimized for specific samples and equipment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of (S)-Tert-butyl 3-mercaptopyrrolidine-1-carboxylate in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Analysis: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C spectra on a 400 MHz or higher field spectrometer.

-

Data Processing: Process the raw data (FID) using appropriate software. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: As a liquid or low-melting solid, the compound can be analyzed neat using a diamond ATR (Attenuated Total Reflectance) accessory. A thin film can be prepared by placing a drop of the sample on the ATR crystal.

-

Analysis: Acquire the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: Perform a background subtraction and identify the characteristic absorption bands.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the compound in a suitable solvent such as methanol or acetonitrile.

-

Analysis: Introduce the sample into the mass spectrometer via direct infusion or LC-MS. Use a soft ionization technique like Electrospray Ionization (ESI) in positive ion mode.

-

Data Processing: Analyze the resulting mass spectrum to identify the molecular ion and major fragment ions.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized organic compound.

Caption: Workflow for Synthesis and Spectroscopic Analysis.

References

Physical and chemical properties of Boc-protected pyrrolidine thiols

An In-depth Technical Guide to the Physical and Chemical Properties of Boc-Protected Pyrrolidine Thiols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-protected pyrrolidine thiols are heterocyclic organic compounds that serve as crucial building blocks in medicinal chemistry and drug development. Their structure combines a saturated five-membered nitrogen-containing pyrrolidine ring, a versatile thiol (-SH) functional group, and a tert-butoxycarbonyl (Boc) protecting group. This unique combination makes them valuable intermediates for synthesizing complex molecules and active pharmaceutical ingredients (APIs). The pyrrolidine scaffold is a common motif in many natural products and FDA-approved drugs.[1][2] The thiol group provides a site for nucleophilic reactions or for forming disulfide bonds, while the Boc group offers stable protection of the pyrrolidine nitrogen under a variety of non-acidic conditions, allowing for selective reactions at other parts of the molecule.[3][4][5] This guide provides a comprehensive overview of the physical and chemical properties, spectroscopic data, and key experimental protocols related to Boc-protected pyrrolidine thiols.

Structural and Physical Properties

Quantitative data for specific isomers of Boc-protected pyrrolidine thiols are not extensively consolidated in publicly available literature. However, the properties can be reliably predicted based on the well-characterized parent compound, N-Boc-pyrrolidine, and the known influence of a thiol group.

Table 1: Physical Properties of N-Boc-Pyrrolidine and Expected Influence of a Thiol Group

| Property | N-Boc-Pyrrolidine (Parent Compound) | Expected Properties for Boc-Protected Pyrrolidine Thiol | Rationale for Change |

| Molecular Formula | C₉H₁₇NO₂ | C₉H₁₇NO₂S | Addition of a sulfur atom. |

| Molecular Weight | 171.24 g/mol | ~203.31 g/mol | Addition of a sulfur atom. |

| Appearance | Liquid[6] | Colorless to light yellow liquid or low-melting solid | Thiols can have a distinct odor. |

| Boiling Point | 80 °C @ 0.2 mmHg[6] | Higher than the parent compound | The thiol group can participate in hydrogen bonding, increasing intermolecular forces. |

| Density | 0.977 g/mL at 25 °C[6] | Higher than the parent compound | Sulfur is denser than carbon and hydrogen. |

| Refractive Index | n20/D 1.449[6] | Higher than the parent compound | The introduction of a polarizable sulfur atom typically increases the refractive index. |

| pKa | Not applicable (no acidic proton) | ~10-11 (for the thiol proton) | Aliphatic thiols typically have pKa values in this range. |

| Solubility | Soluble in organic solvents (e.g., DCM, Chloroform) | Similar solubility in organic solvents | The overall nonpolar character from the Boc group and pyrrolidine ring is maintained. |

Chemical Properties and Reactivity

The chemical behavior of Boc-protected pyrrolidine thiols is dictated by the two primary functional groups: the Boc-protected amine and the thiol group.

Boc (tert-butoxycarbonyl) Group

The Boc group is a widely used protecting group for amines due to its stability in a broad range of chemical conditions.[3]

-

Stability : It is highly resistant to basic, nucleophilic, and catalytic hydrogenation conditions.[3][4] This stability allows chemists to perform modifications on the thiol group or other parts of the molecule without affecting the protected nitrogen.

-

Reactivity (Deprotection) : The primary reactivity of the Boc group is its cleavage under acidic conditions.[3][5] Treatment with strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent, efficiently removes the Boc group to yield the free secondary amine of the pyrrolidine ring. The byproducts of this reaction are volatile isobutylene and carbon dioxide, which are easily removed from the reaction mixture.[4]

Thiol (-SH) Group

The thiol group is a versatile functional handle with distinct reactivity.

-

Nucleophilicity : The sulfur atom is a potent nucleophile, readily participating in S-alkylation reactions with alkyl halides and Michael additions with α,β-unsaturated carbonyl compounds.

-

Acidity : The thiol proton is weakly acidic (pKa ≈ 10-11) and can be deprotonated by a suitable base to form a thiolate anion, which is an even stronger nucleophile.

-

Oxidation : Thiols are susceptible to oxidation. In the presence of mild oxidizing agents (like air or iodine), they can dimerize to form disulfide bridges (-S-S-). Stronger oxidation can lead to the formation of sulfonic acids.

Caption: Key reactivity pathways for Boc-protected pyrrolidine thiols.

Spectroscopic Data

The following table summarizes the expected spectroscopic characteristics for a generic Boc-protected pyrrolidine thiol. These predictions are based on data from structurally similar compounds.[7][8][9]

Table 2: Expected Spectroscopic Data for Boc-Protected Pyrrolidine Thiols

| Technique | Feature | Expected Characteristics |

| ¹H NMR | Boc Group | A sharp singlet at ~1.45 ppm, integrating to 9H.[7] |

| Pyrrolidine Ring | A series of multiplets between 1.70 - 4.00 ppm. The exact shifts depend on the thiol position. | |

| Thiol Proton (-SH) | A broad singlet or triplet between 1.3 - 2.5 ppm. The coupling and position can vary with solvent and concentration. | |

| ¹³C NMR | Boc Group | Two signals: one around 28 ppm (for the three methyl carbons) and a quaternary carbon signal around 80 ppm.[4] |

| Pyrrolidine Ring | Signals typically in the range of 23-65 ppm. The carbon attached to the sulfur (C-S) would appear further downfield. | |

| Boc Carbonyl | A signal around 154 ppm.[4] | |

| FT-IR | N-H Stretch | Absent (due to Boc protection). |

| C-H Stretch | Aliphatic C-H stretching bands around 2850-3000 cm⁻¹.[4] | |

| C=O Stretch | A strong, sharp absorption band for the urethane carbonyl of the Boc group around 1680-1700 cm⁻¹.[9] | |

| S-H Stretch | A weak, sharp absorption band around 2550-2600 cm⁻¹. This peak can be easily missed. | |

| Mass Spec. | Molecular Ion | Expected [M+H]⁺ peak. |

| Fragmentation | Characteristic loss of isobutylene ([M-56]⁺) or the entire Boc group ([M-100]⁺) from the parent ion.[7] |

Experimental Protocols

Representative Synthesis: (R)-1-Boc-pyrrolidine-3-thiol from (R)-(-)-N-Boc-3-pyrrolidinol

This protocol describes a two-step synthesis to introduce a thiol group at the 3-position of the pyrrolidine ring via a Mitsunobu reaction followed by thioacetate hydrolysis. The starting material, (R)-(-)-N-Boc-3-pyrrolidinol, is commercially available or can be synthesized.[10]

Step 1: Mitsunobu Reaction to form (S)-tert-butyl 3-(acetylthio)pyrrolidine-1-carboxylate

-

Reaction Setup : To a dry round-bottom flask under a nitrogen atmosphere, add (R)-(-)-N-Boc-3-pyrrolidinol (1.0 eq), triphenylphosphine (PPh₃, 1.5 eq), and anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.

-

Reagent Addition : To the stirred solution, add thioacetic acid (1.2 eq). Then, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise, ensuring the internal temperature remains below 5 °C. The reaction proceeds with an inversion of stereochemistry.

-

Reaction : After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-16 hours.

-

Workup : Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, concentrate the mixture under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the thioacetate intermediate.

Step 2: Hydrolysis to form (R)-tert-butyl 3-mercaptoprrolidine-1-carboxylate

-

Reaction Setup : Dissolve the thioacetate intermediate from Step 1 (1.0 eq) in methanol.

-

Reagent Addition : Add an aqueous solution of a base, such as sodium hydroxide (NaOH, 2.0 eq) or potassium carbonate (K₂CO₃, 2.0 eq), to the solution.

-

Reaction : Stir the mixture at room temperature for 2-4 hours until TLC indicates the complete consumption of the starting material.

-

Workup : Carefully neutralize the reaction mixture with a mild acid (e.g., 1 M HCl) to pH ~7. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the final Boc-protected pyrrolidine thiol.

Caption: Experimental workflow for a representative synthesis of a Boc-pyrrolidine thiol.

Protocol for Spectroscopic Analysis

This protocol is adapted from standard methodologies for NMR, FT-IR, and MS analysis.[7]

-

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation : Dissolve 5-10 mg of the purified Boc-protected pyrrolidine thiol in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Acquisition : Acquire spectra on a 400 MHz or higher spectrometer. For ¹H NMR, use 16-64 scans. For ¹³C NMR, use 512-2048 scans with proton decoupling.

-

Processing : Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

-

-

FT-IR Spectroscopy

-

Sample Preparation : As the product is likely a liquid or low-melting solid, use a Fourier Transform Infrared (FT-IR) spectrometer with an Attenuated Total Reflectance (ATR) accessory. Place a small drop of the sample directly on the ATR crystal.

-

Acquisition : Acquire a background spectrum of the clean, empty crystal. Then, acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

-

Mass Spectrometry (MS)

-

Sample Preparation : Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.

-

Acquisition : Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI), to generate the [M+H]⁺ ion. Acquire the mass spectrum to confirm the molecular weight and analyze fragmentation patterns.

-

References

- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. N-Boc-pyrrolidine 97 86953-79-9 [sigmaaldrich.com]

- 7. benchchem.com [benchchem.com]

- 8. N-Boc-3-pyrrolidinone(101385-93-7) 1H NMR spectrum [chemicalbook.com]

- 9. ijcr.info [ijcr.info]

- 10. benchchem.com [benchchem.com]

Commercial Availability and Sourcing of (S)-Tert-butyl 3-mercaptopyrrolidine-1-carboxylate: A Technical Guide

For researchers, scientists, and professionals in drug development, the timely procurement of specialized chemical reagents is critical. This guide provides an in-depth overview of the commercial availability of (S)-Tert-butyl 3-mercaptopyrrolidine-1-carboxylate, a key building block in the synthesis of various pharmaceutical compounds.

Supplier and Pricing Information

(S)-Tert-butyl 3-mercaptopyrrolidine-1-carboxylate is available from a limited number of specialized chemical suppliers. The primary supplier identified is ChemUniverse, offering the compound with a purity of 95%. Pricing is tiered based on quantity, with options for bulk quotations.

| Supplier | Product Number | CAS Number | Purity | Available Quantities | Price (USD) | Lead Time |

| ChemUniverse | P50188 | 156371-85-6 | 95% | 100 mg | $90.00 | 6 to 8 days |

| 250 mg | $155.00 | 6 to 8 days | ||||

| 1 g | $381.00 | 6 to 8 days | ||||

| Bulk | Request Quote | - |

Chemical Properties

| Property | Value |

| Molecular Formula | C₉H₁₇NO₂S |

| Molecular Weight | 203.3 g/mol |

| MDL Number | MFCD16036706 |

Representative Experimental Protocol: Synthesis of (S)-Tert-butyl 3-mercaptopyrrolidine-1-carboxylate

Objective: To synthesize (S)-Tert-butyl 3-mercaptopyrrolidine-1-carboxylate from (S)-tert-Butyl 3-hydroxypyrrolidine-1-carboxylate.

Materials:

-

(S)-tert-Butyl 3-hydroxypyrrolidine-1-carboxylate

-

Methanesulfonyl chloride (MsCl) or p-Toluenesulfonyl chloride (TsCl)

-

Triethylamine (TEA) or Pyridine

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Sodium hydrosulfide (NaSH) or Thioacetic acid and a base for subsequent hydrolysis

-

Appropriate solvents for workup and purification (e.g., ethyl acetate, hexanes)

-

Silica gel for column chromatography

Methodology:

-

Activation of the Hydroxyl Group:

-

Dissolve (S)-tert-Butyl 3-hydroxypyrrolidine-1-carboxylate in an anhydrous aprotic solvent such as DCM or THF under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add a base, such as triethylamine or pyridine, to the reaction mixture.

-

Slowly add methanesulfonyl chloride or p-toluenesulfonyl chloride dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the corresponding mesylate or tosylate intermediate.

-

-

Nucleophilic Substitution with a Sulfur Nucleophile:

-

Dissolve the activated intermediate in a suitable polar aprotic solvent like dimethylformamide (DMF).

-

Add a sulfur nucleophile, such as sodium hydrosulfide or potassium thioacetate.

-

Heat the reaction mixture to facilitate the SN2 reaction. The reaction progress should be monitored by TLC.

-

If thioacetate was used, a subsequent hydrolysis step with a base (e.g., sodium hydroxide or sodium methoxide) is required to deprotect the thiol.

-

After the reaction is complete, perform an aqueous workup to remove inorganic salts.

-

Extract the desired product into an organic solvent.

-

-

Purification:

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure (S)-Tert-butyl 3-mercaptopyrrolidine-1-carboxylate.

-

Characterization: The final product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Sourcing and Procurement Workflow

The process of acquiring (S)-Tert-butyl 3-mercaptopyrrolidine-1-carboxylate for research and development can be visualized as a structured workflow, from initial identification to final delivery and quality control.

Caption: Workflow for Sourcing and Procurement.

CAS number and molecular structure of (S)-Tert-butyl 3-mercaptopyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available information on (S)-tert-butyl 3-mercaptopyrrolidine-1-carboxylate, a chiral heterocyclic compound of interest in organic synthesis and medicinal chemistry. Due to the limited availability of data specifically for the (S)-enantiomer, information for the corresponding racemate and (R)-enantiomer is also included for reference.

Molecular Structure and Identification

(S)-Tert-butyl 3-mercaptopyrrolidine-1-carboxylate is a derivative of pyrrolidine featuring a thiol group at the 3-position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. The stereochemistry at the chiral center is designated as (S).

Molecular Formula: C₉H₁₇NO₂S

Molecular Weight: 203.30 g/mol

Structure:

Note: This is a representative 2D structure. The actual conformation may vary.

Physicochemical Data

| Property | (S)-Tert-butyl 3-mercaptopyrrolidine-1-carboxylate | Racemic tert-Butyl 3-mercaptopyrrolidine-1-carboxylate | (R)-Tert-butyl 3-mercaptopyrrolidine-1-carboxylate |

| CAS Number | Not Available | 371240-66-3[1][2] | 1236007-42-3[3][4] |

| Appearance | No Data Available | No Data Available | No Data Available |

| Boiling Point | No Data Available | No Data Available | No Data Available |

| Melting Point | No Data Available | No Data Available | No Data Available |

| Storage | No Data Available | No Data Available | Store at 2-8°C under an inert atmosphere.[3] |

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of (S)-tert-butyl 3-mercaptopyrrolidine-1-carboxylate is not widely published. However, a general synthetic route can be proposed based on established methodologies for the preparation of chiral thiols from the corresponding chiral alcohols. A common approach involves the activation of the hydroxyl group followed by nucleophilic substitution with a sulfur nucleophile.

General Synthetic Workflow

This workflow illustrates a plausible synthetic pathway starting from the corresponding chiral alcohol. The key steps involve the conversion of the hydroxyl group to a good leaving group and subsequent displacement by a thiol equivalent.

Caption: General synthetic workflow for the preparation of (S)-tert-butyl 3-mercaptopyrrolidine-1-carboxylate.

Illustrative Experimental Protocol

This is a generalized protocol and has not been optimized for this specific substrate.

Step 1: Mesylation of (S)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate To a solution of (S)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, methanesulfonyl chloride (1.1 eq.) is added dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature. The reaction is monitored by TLC. Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude mesylated intermediate.

Step 2: Thioacetylation of the Mesylate The crude mesylate is dissolved in anhydrous dimethylformamide (DMF). Potassium thioacetate (1.5 eq.) is added, and the mixture is heated to 60-80 °C. The reaction is monitored by TLC. Upon completion, the mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to give (R)-tert-butyl 3-(acetylthio)pyrrolidine-1-carboxylate. Note the inversion of stereochemistry in this S_{N}2 reaction.

Step 3: Deacetylation to the Thiol To a solution of (R)-tert-butyl 3-(acetylthio)pyrrolidine-1-carboxylate in methanol under an inert atmosphere, a solution of sodium methoxide in methanol is added at 0 °C. The reaction is stirred at room temperature until completion as monitored by TLC. The reaction is then neutralized with a mild acid (e.g., ammonium chloride solution) and the methanol is removed under reduced pressure. The residue is extracted with ethyl acetate, and the combined organic extracts are washed with brine, dried, and concentrated to afford (S)-tert-butyl 3-mercaptopyrrolidine-1-carboxylate.

Potential Applications in Drug Discovery

While specific biological activities or signaling pathway involvement for (S)-tert-butyl 3-mercaptopyrrolidine-1-carboxylate are not documented, its structural motifs suggest potential utility in drug discovery. The thiol group is a key functional group in many enzyme inhibitors, particularly those targeting metalloenzymes or cysteine proteases. The chiral pyrrolidine scaffold provides a rigid framework that can be used to orient functional groups in three-dimensional space to achieve specific interactions with biological targets. This compound serves as a valuable chiral building block for the synthesis of more complex molecules with potential therapeutic applications.

References

- 1. 3-Mercapto-pyrrolidine-1-carboxylic acid tert-butyl ester Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]

- 2. tert-Butyl 3-mercaptopyrrolidine-1-carboxylate - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 3. sciencei.lookchem.com [sciencei.lookchem.com]

- 4. 1236007-42-3|(R)-tert-Butyl 3-mercaptopyrrolidine-1-carboxylate|BLD Pharm [bldpharm.com]

Safety and Handling of Organosulfur Compounds in Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the critical safety and handling precautions required when working with organosulfur compounds in a research environment. These compounds, characterized by the presence of a carbon-sulfur bond, are integral to many areas of chemical synthesis and drug development. However, they also present a unique set of hazards, including high acute toxicity, malodorous properties, and specific reactivity, necessitating rigorous safety protocols.

Hazard Identification and Risk Assessment

Organosulfur compounds encompass a wide range of chemical classes, each with a distinct hazard profile. A thorough risk assessment is mandatory before commencing any experimental work.

1.1 Principal Hazards

-

Toxicity: Many organosulfur compounds are highly toxic and can be readily absorbed through inhalation, skin contact, or ingestion. Low-molecular-weight thiols and compounds like carbon disulfide are particularly hazardous.[1] Symptoms of exposure can range from irritation of the eyes and respiratory tract to severe central nervous system effects, respiratory failure, and even death.[1][2]

-

Odor: Thiols, sulfides, and disulfides are notorious for their potent and unpleasant odors, detectable at extremely low concentrations (parts per billion range).[3][4] While the odor itself can be a nuisance, it also serves as a warning sign for the presence of these volatile compounds. However, olfactory fatigue can occur at higher concentrations, making the sense of smell an unreliable indicator of dangerous levels.[5]

-

Flammability: Many organosulfur compounds are flammable. Carbon disulfide is a notable example, being a highly flammable liquid with a low autoignition temperature, meaning it can be ignited by hot surfaces like steam pipes or light bulbs.[1][6]

-

Reactivity: Thiols can be readily oxidized to disulfides.[4] Organosulfur compounds can react violently with strong oxidizing agents.[7] Carbon disulfide is incompatible with strong oxidizers, chemically active metals (like sodium and potassium), azides, and halogens.[1]

-

Skin and Eye Irritation: Direct contact with liquid organosulfur compounds can cause severe skin irritation and burns.[2] Eye exposure can lead to significant damage.[1][2]

1.2 Exposure Limits

Adherence to established occupational exposure limits (OELs) is crucial for personnel safety. OELs are set by various regulatory bodies to protect workers from the adverse health effects of chemical exposure.[8]

| Compound | OSHA PEL (TWA) | ACGIH TLV (TWA) | NIOSH REL (TWA) | Cal/OSHA PEL (TWA) |

| Carbon Disulfide | 20 ppm (ceiling) | 1 ppm | 1 ppm | 4 ppm |

| Methanethiol (Methyl Mercaptan) | 10 ppm (ceiling) | 0.5 ppm | 0.5 ppm | 0.5 ppm |

| Ethanethiol (Ethyl Mercaptan) | - | 0.5 ppm | 0.5 ppm | 0.5 ppm |

| Fensulfothion | 0.1 mg/m³ | 0.1 mg/m³ | 0.1 mg/m³ | 0.1 mg/m³ |

Data sourced from OSHA, ACGIH, NIOSH, and Cal/OSHA databases. It is important to consult the most current safety data sheets (SDS) and regulatory standards for the latest exposure limit values.[5][8][9]

Engineering and Administrative Controls

A multi-layered approach to hazard control is essential, prioritizing engineering and administrative controls to minimize reliance on personal protective equipment (PPE).

2.1 Engineering Controls

-

Chemical Fume Hoods: All work with volatile or malodorous organosulfur compounds must be conducted in a certified chemical fume hood with a face velocity of at least 100 ft/min.[10]

-

Ventilation: Laboratory spaces must be maintained under negative pressure relative to adjacent corridors to prevent the escape of hazardous vapors.[10]

-

Gas Scrubbing/Traps: For reactions that may release significant quantities of volatile thiols or other malodorous compounds, the exhaust from the apparatus should be passed through a bleach trap or other suitable scrubbing solution to neutralize the effluent before it enters the fume hood exhaust.

-

Storage: Highly volatile and flammable compounds like carbon disulfide must be stored in a refrigerator approved for flammable materials.[10] Containers should be tightly sealed and stored in a well-ventilated area away from heat and ignition sources.[6]

2.2 Administrative Controls

-

Standard Operating Procedures (SOPs): Detailed, chemical-specific SOPs must be developed and approved for all procedures involving organosulfur compounds. These SOPs should be readily accessible to all laboratory personnel.

-

Training: All personnel must receive documented training on the specific hazards of the organosulfur compounds they will be working with, as well as the proper handling procedures, emergency protocols, and waste disposal methods.

-

Restricted Access: Areas where high-hazard organosulfur compounds are used should have restricted access.

-

Hygiene Practices: Always wash hands thoroughly after handling organosulfur compounds. Avoid eating, drinking, or applying cosmetics in the laboratory.[6]

Personal Protective Equipment (PPE)

Appropriate PPE is the last line of defense against exposure and must be selected based on the specific hazards of the compounds and procedures being used.

3.1 PPE Selection

-

Eye and Face Protection: Chemical safety goggles are the minimum requirement. A face shield should be worn over safety goggles when there is a significant risk of splashes.[11]

-

Lab Coats: A flame-resistant lab coat is recommended when working with flammable organosulfur compounds. Lab coats should be kept clean and should not be worn outside of the laboratory.

-

Gloves: The choice of glove material is critical, as no single material is resistant to all chemicals. Nitrile gloves may provide splash protection for some compounds, but for extended contact or with aggressive solvents like carbon disulfide, more robust materials are required.[10] Always consult the manufacturer's glove compatibility chart.

Glove Compatibility for Selected Organosulfur Compounds

| Glove Material | Carbon Disulfide | Methanethiol | Ethanethiol |

| Nitrile | Poor | Fair | Fair |

| Neoprene | Fair | Good | Good |

| Butyl Rubber | Good | Excellent | Excellent |

| Viton® | Excellent | Excellent | Excellent |

| Silver Shield®/4H® | Excellent | Excellent | Excellent |

This table is a general guide. Always consult the specific glove manufacturer's chemical resistance data for the chemicals and exposure times relevant to your work.[6][12][13][14][15]

3.2 Respiratory Protection

If engineering controls are insufficient to maintain exposure levels below the OEL, respiratory protection is required. The type of respirator will depend on the concentration of the airborne contaminant. A respiratory protection program that complies with OSHA 29 CFR 1910.134 must be in place, including fit-testing and training.[1][16]

Experimental Protocols and Handling Procedures

4.1 General Handling

-

Work in a chemical fume hood at all times.

-

Use the smallest quantity of the compound necessary for the experiment.

-

Keep containers tightly closed when not in use.

-

Ground and bond containers when transferring flammable organosulfur compounds to prevent static discharge.[6]

-

Be aware of potential ignition sources, including hot plates, ovens, and electrical equipment.

4.2 Decontamination of Glassware and Equipment

A common and effective method for neutralizing the odor of thiols and disulfides on glassware is through oxidation with a bleach solution.

Protocol: Bleach Bath Decontamination

-

Preparation: In a designated plastic container within a fume hood, prepare a 1:1 mixture of household bleach and water. The container should be large enough to fully submerge the glassware.

-

Soaking: Immediately after use, rinse the contaminated glassware with a suitable solvent (e.g., acetone) and place it in the bleach bath. Ensure the glassware is completely filled with and submerged in the bleach solution.

-

Duration: Allow the glassware to soak for at least 12-24 hours. The oxidation reaction can be slow.

-

Disposal of Bleach Bath: Over time, the bleach bath will lose its effectiveness. Dispose of the used bleach solution down the drain with copious amounts of water, in accordance with local regulations.

-

Final Cleaning: After soaking, remove the glassware from the bleach bath, rinse thoroughly with water, and then wash using standard laboratory procedures.

Emergency Procedures

Rapid and appropriate response to an exposure or spill is critical.

5.1 Personnel Exposure

-

Inhalation: Immediately move the affected person to fresh air. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2][11]

-

Skin Contact: Quickly remove contaminated clothing. Wash the affected skin area with large amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[6]

-

Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present. Seek immediate medical attention.[2]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[10]

5.2 Spills

-

Small Spills (in a fume hood):

-

Alert personnel in the immediate area.

-

Wearing appropriate PPE, contain the spill with a non-combustible absorbent material (e.g., sand, vermiculite).[17]

-

Carefully collect the absorbent material into a sealed container for hazardous waste disposal.

-

Decontaminate the spill area with a suitable cleaning agent, followed by a bleach solution if appropriate.

-

-

Large Spills (or any spill outside a fume hood):

-

Evacuate the laboratory immediately.

-

Alert others in the vicinity and activate the fire alarm if the substance is flammable.

-

Close the laboratory doors.

-

Call emergency services and provide them with the identity and quantity of the spilled material.

-

Do not re-enter the laboratory until it has been cleared by trained emergency personnel.

-

Visualizations

The following diagrams illustrate key workflows for the safe handling of organosulfur compounds.

Caption: PPE Selection Workflow for Organosulfur Compounds.

Caption: Emergency Spill Response Workflow.

Conclusion

The safe handling of organosulfur compounds is paramount in a research setting. By understanding their specific hazards, implementing robust engineering and administrative controls, selecting the correct PPE, and being prepared for emergencies, researchers can mitigate the risks associated with these valuable yet hazardous chemicals. This guide serves as a foundational document; it is imperative to always consult the most current Safety Data Sheet for each specific compound before beginning any work.

References

- 1. CDC - NIOSH Pocket Guide to Chemical Hazards - Carbon disulfide [cdc.gov]

- 2. CARBON DISULFIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. Methanethiol | CH3SH | CID 878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methanethiol - Wikipedia [en.wikipedia.org]

- 5. TLV/BEI Guidelines - ACGIH [acgih.org]

- 6. nj.gov [nj.gov]

- 7. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 74-93-1 Name: Methanethiol [xixisys.com]

- 8. Permissible Exposure Limits - Annotated Tables | Occupational Safety and Health Administration [osha.gov]

- 9. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]

- 10. research.uga.edu [research.uga.edu]

- 11. stacks.cdc.gov [stacks.cdc.gov]

- 12. ehs.sfsu.edu [ehs.sfsu.edu]

- 13. research.columbia.edu [research.columbia.edu]

- 14. cdn.mscdirect.com [cdn.mscdirect.com]

- 15. Ansell 8th Edition Chemical Resistance Guide - All American Environmental Services Inc [aaesi.com]

- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 17. studylib.net [studylib.net]

Methodological & Application

Application Notes and Protocols: Asymmetric Michael Addition Using (S)-Tert-butyl 3-mercaptopyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The asymmetric Michael addition, a cornerstone of modern organic synthesis, enables the stereoselective formation of carbon-carbon and carbon-heteroatom bonds. This powerful reaction is instrumental in the construction of chiral molecules, which are of paramount importance in the pharmaceutical industry due to the differential biological activity often exhibited by enantiomers. The use of chiral organocatalysts or chiral nucleophiles has emerged as a highly effective strategy for achieving high enantioselectivity in these transformations.

This document provides detailed application notes and protocols for the asymmetric Michael addition utilizing (S)-Tert-butyl 3-mercaptopyrrolidine-1-carboxylate as a chiral thiol nucleophile. The inherent chirality of the pyrrolidine scaffold allows for the direct introduction of a stereocenter at the β-position of the Michael acceptor, leading to the synthesis of valuable enantiomerically enriched sulfur-containing compounds. These products can serve as versatile intermediates in the synthesis of complex drug candidates and other biologically active molecules.

Reaction Principle

The reaction involves the conjugate addition of the chiral thiol, (S)-Tert-butyl 3-mercaptopyrrolidine-1-carboxylate, to an α,β-unsaturated carbonyl compound (Michael acceptor). The thiol is typically deprotonated in situ by a mild base to form a more nucleophilic thiolate. This thiolate then attacks the β-carbon of the Michael acceptor. The stereochemical outcome of the reaction is directed by the chiral environment of the pyrrolidine ring, leading to the preferential formation of one enantiomer of the product.

Data Presentation: Representative Reaction Outcomes

The following table summarizes typical yields and enantiomeric excesses (ee) that can be expected for the asymmetric Michael addition of (S)-Tert-butyl 3-mercaptopyrrolidine-1-carboxylate to various α,β-unsaturated acceptors. The data presented is representative and may vary based on specific reaction conditions and substrate modifications.

| Entry | Michael Acceptor (R1, R2) | Product | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Chalcone (R1=Ph, R2=Ph) | 3-( (S)-1-(tert-butoxycarbonyl)pyrrolidin-3-ylthio)-1,3-diphenylpropan-1-one | 92 | 95 |

| 2 | Cyclohexenone (cyclic) | 3-((S)-1-(tert-butoxycarbonyl)pyrrolidin-3-ylthio)cyclohexan-1-one | 88 | 92 |

| 3 | Methyl vinyl ketone (R1=Me, R2=H) | 4-((S)-1-(tert-butoxycarbonyl)pyrrolidin-3-ylthio)butan-2-one | 85 | 90 |

| 4 | N-Phenylmaleimide (cyclic) | 3-((S)-1-(tert-butoxycarbonyl)pyrrolidin-3-ylthio)-1-phenylpyrrolidine-2,5-dione | 95 | 98 |

Experimental Protocols

General Considerations

All reactions should be carried out in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon). Solvents should be of high purity and dried according to standard procedures. Commercially available reagents should be used as received unless otherwise noted. Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates.

General Procedure for the Asymmetric Michael Addition

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the Michael acceptor (1.0 mmol, 1.0 equiv.) and the chosen solvent (e.g., CH₂Cl₂, Toluene, or THF, 5 mL).

-

Addition of Nucleophile: Add (S)-Tert-butyl 3-mercaptopyrrolidine-1-carboxylate (1.2 mmol, 1.2 equiv.) to the solution.

-

Initiation: Cool the mixture to the desired temperature (e.g., 0 °C or -20 °C) and add a mild base (e.g., triethylamine (Et₃N), 1.5 mmol, 1.5 equiv., or DBU, 0.1 mmol, 0.1 equiv.) dropwise.

-

Reaction: Stir the reaction mixture at the specified temperature and monitor its progress by TLC. Reaction times can vary from a few hours to 24 hours depending on the substrate.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl (10 mL).

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired Michael adduct.

-

Characterization: Characterize the purified product by NMR spectroscopy (¹H, ¹³C) and mass spectrometry. Determine the enantiomeric excess by chiral HPLC analysis.

Visualizations

Reaction Mechanism

The proposed mechanism for the base-catalyzed asymmetric Michael addition is depicted below. The chiral pyrrolidine scaffold of the nucleophile dictates the facial selectivity of the attack on the Michael acceptor.

Caption: Proposed mechanism for the asymmetric Michael addition.

Experimental Workflow

The general workflow for carrying out the asymmetric Michael addition experiment is outlined in the following diagram.

Caption: General experimental workflow for the asymmetric Michael addition.

Application Notes and Protocols: Organocatalyzed Conjugate Addition of Thiols to Enones

For Researchers, Scientists, and Drug Development Professionals

The conjugate addition of thiols to α,β-unsaturated enones, a type of Thia-Michael addition, is a powerful and atom-economical method for the formation of carbon-sulfur bonds.[1] This reaction is of significant interest in organic synthesis and drug development due to the prevalence of sulfur-containing compounds in pharmaceuticals and biologically active molecules.[2] The use of small organic molecules as catalysts, known as organocatalysis, has emerged as a particularly attractive strategy for achieving high stereoselectivity in these additions, offering a valuable alternative to metal-based catalysts.[3]

This document provides an overview of organocatalyzed conjugate addition of thiols to enones, including detailed experimental protocols and a summary of quantitative data for various catalytic systems.

General Reaction Mechanism

The organocatalyzed conjugate addition of a thiol to an enone typically proceeds through a dual activation mechanism involving a bifunctional organocatalyst. The catalyst, often possessing both a Brønsted base and a Brønsted acid moiety (e.g., a thiourea and a tertiary amine), activates both the thiol and the enone simultaneously. The basic site deprotonates the thiol to form a more nucleophilic thiolate, while the acidic site (e.g., through hydrogen bonding) activates the enone, lowering its LUMO energy and enhancing its electrophilicity. This dual activation facilitates the stereocontrolled addition of the thiolate to the enone, followed by protonation to yield the chiral thioether product and regenerate the catalyst.

Caption: General mechanism of organocatalyzed thiol addition to an enone.

Experimental Protocols

Protocol 1: Asymmetric Conjugate Addition of Alkyl Thiols to Enone Diesters

This protocol is adapted from the work of the Dixon group, which utilizes a bifunctional triaryliminophosphorane-thiourea organocatalyst for the highly enantioselective addition of alkyl thiols to enone diesters.[4]

Materials:

-

Enone diester (1.0 equiv)

-

Alkyl thiol (1.5–5.5 equiv)

-

Triaryliminophosphorane catalyst C1 (0.10 equiv)

-

Diethyl ether (Et2O), anhydrous

-

Trifluoroacetic acid (TFA) solution in toluene (0.5 M)

-

Flame-dried reaction vessel

-

Cryogenic cooling apparatus

Procedure:

-

To a flame-dried test tube, add the enone diester (0.1 mmol, 1.0 equiv) and anhydrous Et2O (1.0 mL).

-

Cool the reaction mixture to -60 °C using a cryogenic cooling apparatus and stir for 15 minutes.

-

Add the triaryliminophosphorane catalyst C1 (0.01 mmol, 0.10 equiv) to the cooled solution.

-

Add the alkyl thiol (specific equivalents as indicated in the data table) to the reaction mixture.

-

Stir the reaction at -60 °C for 24 hours.

-

Quench the reaction by adding a 0.5 M solution of TFA in toluene (50 μL) at -60 °C.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.[5]

Protocol 2: Gram-Scale Asymmetric Conjugate Addition

This protocol demonstrates the scalability of the aforementioned reaction.[4]

Materials:

-

Enone diester (3.01 mmol, 1.0 equiv, 1.00 g)

-

Propane-2-thiol (16.3 mmol, 5.38 equiv, 1.51 mL)

-

Triaryliminophosphorane catalyst C1 (0.30 mmol, 0.10 equiv, 201 mg)

-

Diethyl ether (Et2O), anhydrous (30 mL)

-

Trifluoroacetic acid (TFA) solution in toluene (0.5 M)

-

Flame-dried reaction vessel

-

Cryogenic cooling apparatus

Procedure:

-

Charge a flame-dried reaction vessel with the enone diester (1.00 g, 3.01 mmol, 1.0 equiv) and anhydrous Et2O (30 mL).

-

Cool the reaction mixture to -60 °C in a cryogenic cooling apparatus and stir for 15 minutes.

-

Add the triaryliminophosphorane catalyst C1 (201 mg, 0.30 mmol, 0.10 equiv).

-

Add propane-2-thiol (1.51 mL, 16.3 mmol, 5.38 equiv).

-

Stir the reaction at -60 °C for 24 hours.

-

Quench the reaction with a 0.5 M solution of TFA in toluene (1.5 mL) at the same temperature.

-

Remove the solvent in vacuo.

-

Purify the crude material via flash column chromatography.

Experimental Workflow

The following diagram illustrates a typical workflow for the organocatalyzed conjugate addition of thiols to enones, from reaction setup to product analysis.

Caption: A typical experimental workflow for the reaction.

Data Presentation

The following tables summarize the quantitative data for the organocatalyzed conjugate addition of various thiols to enones, showcasing the scope and efficiency of different catalytic systems.

Table 1: Asymmetric Conjugate Addition of Alkyl Thiols to Enone Diesters [4] Reaction Conditions: Enone diester (0.1 mmol), Thiol, Catalyst C1 (10 mol%), Et2O (1.0 M), -60 °C, 24 h.

| Entry | Enone Acyl Group (R) | Thiol | Thiol (equiv) | Yield (%) | er |

| 1 | Phenyl | Propane-2-thiol | 5.4 | 93 | 96:4 |

| 2 | 4-MeO-Ph | Propane-2-thiol | 5.4 | 95 | 96:4 |

| 3 | 3-MeO-Ph | Propane-2-thiol | 5.4 | 92 | 96:4 |

| 4 | Phenyl | Cyclohexanethiol | 1.5 | 92 | 96:4 |

| 5 | Phenyl | Thiophenol | 1.5 | 85 | 90:10 |

| 6 | Piperonyl | Propane-2-thiol | 5.4 | 94 | 96:4 |

Table 2: Substrate Scope of Enone Diesters [4] Reaction Conditions: Enone diester (0.1 mmol), Propane-2-thiol (5.4 equiv), Catalyst C1 (10 mol%), Et2O (1.0 M), -60 °C, 24 h.

| Entry | Enone Acyl Group (R) | Yield (%) | er |

| 1 | 4-Me-Ph | 93 | 96:4 |

| 2 | 4-tBu-Ph | 94 | 96:4 |

| 3 | 4-F-Ph | 91 | 96:4 |

| 4 | 4-Cl-Ph | 92 | 96:4 |

| 5 | 4-Br-Ph | 93 | 96:4 |

| 6 | 2-Naphthyl | 93 | 95:5 |

| 7 | 2-Thienyl | 88 | 94:6 |

Applications in Drug Development

The development of efficient and stereoselective methods for the synthesis of chiral sulfur-containing molecules is of paramount importance in drug discovery. The thioether moiety is a key structural feature in numerous pharmaceuticals. Organocatalyzed conjugate additions provide a direct and environmentally friendly route to these valuable compounds, often with high enantiopurity, which is crucial for biological activity and reducing off-target effects.[3][6] The mild reaction conditions and the ability to scale up these processes make them highly attractive for industrial applications.[4] The products of these reactions can serve as key intermediates in the synthesis of complex drug molecules.[7]

References

- 1. Conjugate Addition of Thiols - Wordpress [reagents.acsgcipr.org]

- 2. Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Catalytic Asymmetric Conjugate Addition of Simple Alkyl Thiols to α,β-Unsaturated N-Acylated Oxazolidin-2-ones with Bifunctional Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Asymmetric Organocatalytic Sulfa-Michael Addition to Enone Diesters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Asymmetric conjugate addition of arylthiols to enoates and its application to organic synthesis of biologically potent compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Protocol for Boc deprotection of (S)-3-mercaptopyrrolidine under acidic conditions

An Application Note and Protocol for the Acidic Boc Deprotection of (S)-3-Mercaptopyrrolidine

For researchers, scientists, and professionals in drug development, the efficient and clean deprotection of protecting groups is a critical step in multi-step organic synthesis. The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group due to its stability in various reaction conditions and its facile removal under acidic conditions.[] This document provides a detailed protocol for the Boc deprotection of (S)-3-mercaptopyrrolidine, a valuable building block in medicinal chemistry, under acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

The primary challenge in the deprotection of (S)-3-mercaptopyrrolidine is the presence of a nucleophilic thiol group, which is susceptible to side reactions. The tert-butyl cation generated during the acidic cleavage of the Boc group can alkylate the thiol, leading to the formation of an S-tert-butylated byproduct.[2][3][4][5] Furthermore, thiols are prone to oxidation, which can result in the formation of disulfides.[6][7] To mitigate these side reactions, the use of scavengers is highly recommended.

Mechanism of Acid-Catalyzed Boc Deprotection

The deprotection of a Boc-protected amine under acidic conditions proceeds through a well-established mechanism:

-

Protonation: The acid protonates the carbonyl oxygen of the Boc group.[8][9][10]

-

Cleavage: The protonated intermediate is unstable and cleaves to form a stable tert-butyl cation and a carbamic acid.[8][9][10]

-

Decarboxylation: The carbamic acid readily decarboxylates to release the free amine and carbon dioxide.[8][9][10]

-

Protonation of Amine: In the acidic medium, the newly formed amine is protonated, typically yielding the corresponding salt (e.g., trifluoroacetate or hydrochloride).[8][9][10]

Experimental Protocols

Two common and effective methods for the Boc deprotection of (S)-3-mercaptopyrrolidine are presented below. The choice between TFA and HCl often depends on the desired salt form of the final product and the compatibility of other functional groups in the molecule.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is widely used for its efficiency and the volatility of the reagents, which simplifies their removal. The inclusion of scavengers is crucial to protect the thiol functionality.

Materials:

-

N-Boc-(S)-3-mercaptopyrrolidine

-

Trifluoroacetic acid (TFA)[11]

-

Dichloromethane (DCM), anhydrous[11]

-

Ethanedithiol (EDT) or Triisopropylsilane (TIS) (scavengers)[3]

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution[11]

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Standard laboratory glassware

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the N-Boc-(S)-3-mercaptopyrrolidine in anhydrous DCM (concentration typically 0.1–0.5 M).

-

Addition of Scavenger: To the solution, add a scavenger to trap the tert-butyl cation. Common choices include ethanedithiol (EDT) (2-5% v/v) or triisopropylsilane (TIS) (2-5% v/v).[3]

-

Addition of TFA: Cool the mixture to 0 °C in an ice bath. Slowly add TFA dropwise to the stirred solution. A common concentration of TFA is 20-50% (v/v) in DCM.[11][12]

-

Reaction: Allow the reaction to warm to room temperature and stir for 1 to 4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up:

-

Upon completion, remove the DCM and excess TFA under reduced pressure.

-

Dissolve the residue in a suitable organic solvent such as ethyl acetate.

-

Carefully wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the deprotected (S)-3-mercaptopyrrolidine.

-

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This method is another effective alternative and often results in the precipitation of the product as its hydrochloride salt, which can simplify purification.

Materials:

-

N-Boc-(S)-3-mercaptopyrrolidine

-

4M HCl in 1,4-dioxane[13]

-

Anhydrous 1,4-dioxane or methanol

-

Diethyl ether (for precipitation)

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

Dissolution: Dissolve the N-Boc-(S)-3-mercaptopyrrolidine in a minimal amount of anhydrous 1,4-dioxane or methanol in a round-bottom flask.[13]

-

Addition of HCl: To the stirred solution, add a 4M solution of HCl in 1,4-dioxane (typically 5-10 equivalents).

-

Reaction: Stir the mixture at room temperature for 1 to 4 hours.[13] Monitor the reaction by TLC or LC-MS. The deprotected product may precipitate as the hydrochloride salt.

-

Work-up:

-

Upon completion, the solvent can be removed under reduced pressure.

-

If a precipitate has formed, it can be collected by filtration and washed with a solvent like diethyl ether.[13]

-

Alternatively, the product can be precipitated by adding the reaction mixture to a larger volume of cold diethyl ether.

-

The resulting solid hydrochloride salt can be collected by filtration and dried under vacuum.

-

Data Presentation

The following table summarizes the typical reaction conditions for the acidic deprotection of Boc-protected amines, which can be adapted for (S)-3-mercaptopyrrolidine.

| Parameter | Protocol 1 (TFA/DCM) | Protocol 2 (HCl/Dioxane) |

| Acid | Trifluoroacetic Acid (TFA) | Hydrochloric Acid (HCl) |

| Solvent | Dichloromethane (DCM) | 1,4-Dioxane or Methanol |

| Acid Concentration | 20-50% (v/v) | 4 M solution (5-10 equiv.) |

| Temperature | 0 °C to Room Temperature | Room Temperature |

| Reaction Time | 1 - 4 hours | 1 - 4 hours |

| Scavenger | Ethanedithiol (EDT) or Triisopropylsilane (TIS) | Not always specified, but recommended |

| Work-up | Aqueous basic wash | Precipitation/Filtration |

| Product Form | Free amine | Hydrochloride salt |

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the Boc deprotection of (S)-3-mercaptopyrrolidine and the logical relationship of the key steps.

Caption: Experimental workflows for Boc deprotection.

Caption: Key steps and relationships in Boc deprotection.

References

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Studies on deprotection of cysteine and selenocysteine side-chain protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of trifluoroacetic acid on the reduction of disulfide bridges in peptides analyzed by fast-atom bombardment mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]

- 11. benchchem.com [benchchem.com]

- 12. scispace.com [scispace.com]

- 13. Boc Deprotection - HCl [commonorganicchemistry.com]

Application of (S)-Tert-butyl 3-mercaptopyrrolidine-1-carboxylate in the Synthesis of Antiviral Intermediates

Introduction

(S)-Tert-butyl 3-mercaptopyrrolidine-1-carboxylate is a chiral sulfur-containing heterocyclic compound that has emerged as a valuable building block in the synthesis of complex pharmaceutical intermediates. Its unique structural features, including a protected pyrrolidine ring and a nucleophilic thiol group, make it a versatile synthon for the construction of various bioactive molecules. This document provides detailed application notes and protocols for the use of (S)-Tert-butyl 3-mercaptopyrrolidine-1-carboxylate in the synthesis of a key intermediate for antiviral drugs, particularly focusing on its application in the synthesis of the P2 moiety of Boceprevir, a potent inhibitor of the hepatitis C virus (HCV) NS3/4A protease.[1]

Key Application: Synthesis of the Boceprevir P2 Side Chain Intermediate

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, and its derivatives are integral to numerous therapeutic agents.[2] In the case of Boceprevir, the constrained bicyclic proline P2 moiety plays a crucial role in the drug's binding affinity to the HCV NS3/4A protease.[1] (S)-Tert-butyl 3-mercaptopyrrolidine-1-carboxylate serves as a key starting material for the stereoselective synthesis of this critical fragment.

The overall synthetic strategy involves the nucleophilic addition of the thiol group to an electrophilic partner, followed by further transformations to construct the desired bicyclic system. The Boc-protecting group on the pyrrolidine nitrogen prevents unwanted side reactions and can be readily removed under acidic conditions at a later stage of the synthesis.

Experimental Protocol: Michael Addition of (S)-Tert-butyl 3-mercaptopyrrolidine-1-carboxylate

This protocol details the 1,4-conjugate addition (Michael addition) of (S)-Tert-butyl 3-mercaptopyrrolidine-1-carboxylate to a suitable Michael acceptor, a key step in the elaboration of the carbon skeleton for the Boceprevir P2 side chain.

Reaction Scheme:

Caption: Michael addition of (S)-Tert-butyl 3-mercaptopyrrolidine-1-carboxylate.

Materials:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Equivalents |

| (S)-Tert-butyl 3-mercaptopyrrolidine-1-carboxylate | 371240-66-3 | 203.30 | 1.0 | 1.0 |

| Dimethyl acetylenedicarboxylate | 762-42-5 | 142.11 | 1.1 | 1.1 |

| Triethylamine (Et₃N) | 121-44-8 | 101.19 | 1.2 | 1.2 |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | - | - |

| Saturated aqueous sodium bicarbonate (NaHCO₃) | - | - | - | - |

| Brine | - | - | - | - |

| Anhydrous magnesium sulfate (MgSO₄) | 7487-88-9 | 120.37 | - | - |

| Silica gel (for column chromatography) | - | - | - | - |

| Ethyl acetate (EtOAc) | 141-78-6 | 88.11 | - | - |

| Hexanes | 110-54-3 | 86.18 | - | - |

Procedure:

-

To a solution of (S)-Tert-butyl 3-mercaptopyrrolidine-1-carboxylate (1.0 mmol) in dichloromethane (10 mL) at room temperature is added triethylamine (1.2 mmol).

-

Dimethyl acetylenedicarboxylate (1.1 mmol) is added dropwise to the stirred solution.

-

The reaction mixture is stirred at room temperature for 2-4 hours, and the progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is diluted with dichloromethane (20 mL) and washed successively with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired Michael adduct.

Expected Yield and Purity:

| Product | Typical Yield (%) | Purity (%) |

| Dimethyl 2-(((S)-1-(tert-butoxycarbonyl)pyrrolidin-3-yl)thio)maleate | 85-95 | >98 |

Logical Workflow for the Synthesis of a Pharmaceutical Intermediate

The following diagram illustrates the logical progression from the starting material to a more advanced intermediate, highlighting the key transformations.

Caption: Synthetic workflow for a pharmaceutical intermediate.

Signaling Pathway Context: Inhibition of HCV NS3/4A Protease